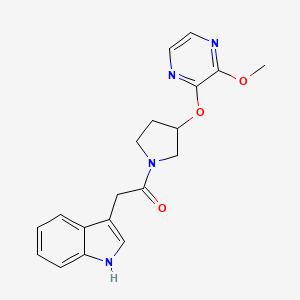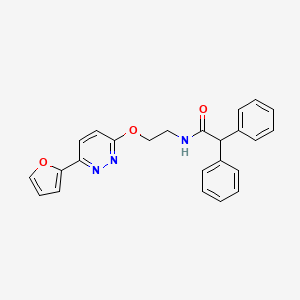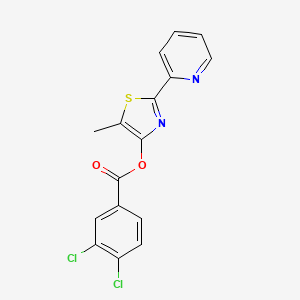![molecular formula C15H12BrCl2NO3S B2437521 N-{2-[(4-bromophenyl)sulfonyl]ethyl}-2,4-dichlorobenzenecarboxamide CAS No. 338955-75-2](/img/structure/B2437521.png)
N-{2-[(4-bromophenyl)sulfonyl]ethyl}-2,4-dichlorobenzenecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[(4-bromophenyl)sulfonyl]ethyl}-2,4-dichlorobenzenecarboxamide is a useful research compound. Its molecular formula is C15H12BrCl2NO3S and its molecular weight is 437.13. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antibacterial Activity
- Compounds structurally related to N-{2-[(4-bromophenyl)sulfonyl]ethyl}-2,4-dichlorobenzenecarboxamide have been synthesized and tested for their antibacterial effects. These include S-alkylated 1,2,4-triazoles incorporating diphenyl sulfone moieties (Bărbuceanu et al., 2009).
Molecular Structural Analysis
- Investigations into the molecular structure of related compounds, such as Ethyl (3E)-3-[2-(4-bromophenylsulfonyl)hydrazin-1-ylidene]butanoate, have provided insights into their conformation and intermolecular interactions (Murtaza et al., 2012).
Polymer Synthesis
- These compounds are utilized in the synthesis of molecularly imprinted polymers, which have high affinity towards specific biomolecules like tyramine and L-norepinephrine, demonstrating their potential in targeted molecular recognition applications (Sobiech et al., 2022).
Antioxidant and Anticholinesterase Activity
- Some derivatives have been studied for their antioxidant capacity and anticholinesterase activity, important in medicinal chemistry for developing treatments for diseases like Alzheimer's (Karaman et al., 2016).
Synthesis of Heterocyclic Compounds
- Related compounds have been used in the synthesis of new heterocyclic derivatives, showing potential as drug candidates for diseases like Alzheimer’s (Rehman et al., 2018).
Enzyme Inhibition
- These compounds have been explored as inhibitors for various enzymes, showing potential in drug development for diseases like diabetes and cancer (Supuran et al., 2013); (Ravichandiran et al., 2019).
Drug Metabolism Studies
- They have been used in the study of drug metabolism, particularly in understanding the metabolites of drugs in mammalian systems (Zmijewski et al., 2006).
Mechanism of Action
Target of Action
The compound has shown promising antimicrobial activity against bacterial and fungal strains . Therefore, it is likely that the compound interacts with key proteins or enzymes in these microorganisms, disrupting their normal function.
Mode of Action
The lipophilic character of the compound, expressed by the clogp value, seems to confirm the hypothesis of a better antimicrobial effect for most tested bacterial strains . This suggests that the compound may be able to penetrate the cell membranes of these microorganisms, thereby exerting its antimicrobial effect.
Result of Action
The compound has shown promising potential for developing novel antimicrobial agents to fight gram-positive pathogens, and particularly enterococcus faecium biofilm-associated infections . This suggests that the compound may have a significant impact on the growth and survival of these microorganisms at the molecular and cellular level.
Properties
IUPAC Name |
N-[2-(4-bromophenyl)sulfonylethyl]-2,4-dichlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrCl2NO3S/c16-10-1-4-12(5-2-10)23(21,22)8-7-19-15(20)13-6-3-11(17)9-14(13)18/h1-6,9H,7-8H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAVXNQVXBSPKRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)CCNC(=O)C2=C(C=C(C=C2)Cl)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrCl2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidin-1-yl)pyrimidine](/img/structure/B2437441.png)

![4-chloro-N-[2-(dimethylamino)ethyl]-3-nitrobenzene-1-sulfonamide](/img/structure/B2437446.png)
![2-{[3-(2-methoxyethyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-propylacetamide](/img/structure/B2437447.png)

![N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-4-nitrobenzamide](/img/structure/B2437450.png)

![N-[4-(4-fluorophenyl)piperazine-1-carbothioyl]thiophene-2-carboxamide](/img/structure/B2437456.png)


![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acrylamide](/img/structure/B2437461.png)
